COR627 vs. COR628: Head-to-Head GTPγS Binding Potentiation in Rat Cortical Membranes
In rat cortical membrane GTPγS binding assays, COR627 at 30 μM produced a 2.6 ± 1.0-fold potentiation of GABA-stimulated binding, while COR628 at the same concentration produced a 4.9 ± 1.7-fold potentiation [1]. Both compounds lacked intrinsic agonist activity when tested alone [2]. This represents a 1.9-fold higher potentiation magnitude for COR628 relative to COR627 under identical experimental conditions.
| Evidence Dimension | Fold potentiation of GABA-stimulated GTPγS binding |
|---|---|
| Target Compound Data | 2.6 ± 1.0-fold (COR627 at 30 μM) |
| Comparator Or Baseline | 4.9 ± 1.7-fold (COR628 at 30 μM) |
| Quantified Difference | COR628 produces 1.9-fold greater potentiation than COR627 |
| Conditions | Rat cortical membranes; GTPγS binding assay; GABA concentration not specified; 30 μM test compound |
Why This Matters
Procurement decisions requiring either higher-magnitude potentiation (COR628) or more modest PAM activity (COR627) should be informed by this direct comparative data.
- [1] Castelli MP, Casu A, Casti P, Lobina C, Carai MA, Colombo G, et al. Characterization of COR627 and COR628, two novel positive allosteric modulators of the GABAB receptor. J Pharmacol Exp Ther. 2012 Mar;340(3):529-38. View Source
- [2] Mugnaini C, Pedani V, Casu A, Lobina C, Casti A, Maccioni P, et al. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. J Med Chem. 2013 May 9;56(9):3620-35. View Source
